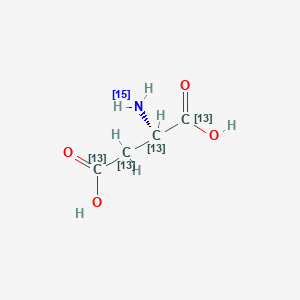
5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride, also known as AHBT or NHS, is a highly reactive compound commonly used in chemical synthesis. It has a molecular weight of 249.67 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride is represented by the InChI code1S/C8H8ClNO4S/c1-5(11)10-6-2-3-7(12)8(4-6)15(9,13)14/h2-4,12H,1H3,(H,10,11) . This indicates that the molecule consists of a benzene ring substituted with an acetamido group, a hydroxy group, and a sulfonyl chloride group . Chemical Reactions Analysis
As a sulfonyl chloride compound, 5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride is expected to be highly reactive. Sulfonyl chlorides are typically used as intermediates in the synthesis of other compounds, reacting with amines to form sulfonamides, with alcohols to form sulfonate esters, and with water to form sulfonic acids .Physical And Chemical Properties Analysis
5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride appears as a powder . Its IUPAC name is5-(acetylamino)-2-hydroxybenzenesulfonyl chloride .
Aplicaciones Científicas De Investigación
Sulfonylation Reactions and Synthesis of Biologically Active Compounds : Povarov et al. (2019) synthesized dialkyl 5-(4-acetamidobenzenesulfonamido)-2-hydroxy-4,6-dimethyl isophthalates using p-acetamidobenzenesulfonyl chloride as a sulfonylating agent. These sulfonamide derivatives are of interest for their potential biological activity. The structure of these compounds was established using IR, NMR spectroscopy, and mass spectrometry (Povarov, Shilenkov, Peterson, Suboch, & Tovbis, 2019).
Role in Hydrolysis Reactions : Ivanov et al. (2005) studied the hydrolysis of various sulfonyl chlorides, including 4-acetamidobenzenesulfonyl chloride. They observed that the structure of the sulfonyl chloride affects the hydrolysis pathways and the interaction with hydration complexes (Ivanov, Mikhailov, Gnedin, Lebedukho, & Korolev, 2005).
Antimicrobial Properties : Patil et al. (2002) explored the synthesis and microbial activity of benzothiazines bearing a paracetamol moiety, which involves the use of 5-Acetamido-2-hydroxyacetophenone 1 on condensation with 4-acetamidobenzenesulfonyl chloride. This research indicates the potential antimicrobial applications of these compounds (Patil, Bondge, Bhingolikar, & Mane, 2002).
Antibacterial Agents Synthesis : Abbasi et al. (2016) conducted research on the synthesis of N-substituted sulfonamides with a benzodioxane moiety, starting with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzenesulfonyl chloride. This study highlighted the antibacterial potential of these compounds (Abbasi, Tariq, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, & Shah, 2016).
Electrochemical Reduction Studies : Thirunavukarasu (1999) investigated the electrochemical reduction of p-acetamidobenzene sulphonyl chloride, revealing insights into the hydrolysis process of both the acetamido group and sulphonyl chloride group under specific conditions (Thirunavukarasu, 1999).
Ultrasound-Accelerated Sulfonylation : Truong et al. (2016) researched the sulfonylation of amines using p-acetamidobenzenesulfonyl chloride with Mg–Al hydrotalcite as a base catalyst. They found that ultrasound irradiation accelerates this reaction, which is relevant for developing more efficient synthetic methods (Truong, Le, Chau, Duus, & Luu, 2016).
Propiedades
IUPAC Name |
5-acetamido-2-hydroxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-5(11)10-6-2-3-7(12)8(4-6)15(9,13)14/h2-4,12H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYGYJKBGAZWNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585334 |
Source


|
| Record name | 5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride | |
CAS RN |
81593-07-9 |
Source


|
| Record name | 5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














